5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde
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Overview
Description
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde is an organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is notable for its unique structure, which includes a naphthalene ring and a thiophene ring, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde typically involves the condensation reaction between naphthalen-2-ylamine and thiophene-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The process can be summarized as follows:
- Dissolve naphthalen-2-ylamine and thiophene-2-carbaldehyde in ethanol.
- Add a catalytic amount of acid, such as acetic acid, to the mixture.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the substituents present on the naphthalene and thiophene rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Amine derivatives with reduced imine groups.
Substitution: Various substituted naphthalene or thiophene derivatives.
Scientific Research Applications
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals.
Medicine: Studied for its potential use in drug design and development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their activity. Additionally, the aromatic rings can participate in π-π interactions with aromatic residues in proteins, further modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol
- 3-{(E)-[(4,6-dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-ol
- 2-[(E)-(Naphthalen-2-yl)iminomethyl]phenol
Uniqueness
5-{(E)-[(Naphthalen-2-yl)imino]methyl}thiophene-2-carbaldehyde is unique due to the presence of both naphthalene and thiophene rings in its structure. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical reactions and applications. The thiophene ring, in particular, enhances its potential in materials science and organic electronics.
Properties
CAS No. |
834883-84-0 |
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Molecular Formula |
C16H11NOS |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
5-(naphthalen-2-yliminomethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C16H11NOS/c18-11-16-8-7-15(19-16)10-17-14-6-5-12-3-1-2-4-13(12)9-14/h1-11H |
InChI Key |
VXGVMPJPKSSYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)N=CC3=CC=C(S3)C=O |
Origin of Product |
United States |
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